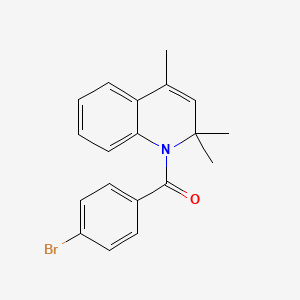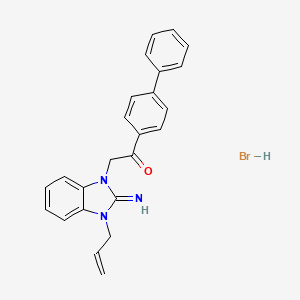
6,7-dimethoxy-1-(4-nitrophenyl)-1,4-dihydro-3(2H)-isoquinolinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,7-dimethoxy-1-(4-nitrophenyl)-1,4-dihydro-3(2H)-isoquinolinone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as DNQX and is a potent antagonist of the ionotropic glutamate receptors.
Wissenschaftliche Forschungsanwendungen
6,7-dimethoxy-1-(4-nitrophenyl)-1,4-dihydro-3(2H)-isoquinolinone has various scientific research applications. It is primarily used as a research tool to study the ionotropic glutamate receptors, which are involved in various physiological and pathological processes. DNQX is a potent antagonist of the AMPA and kainate subtypes of ionotropic glutamate receptors and is widely used in electrophysiological studies to investigate the role of these receptors in synaptic transmission and plasticity.
Wirkmechanismus
The mechanism of action of 6,7-dimethoxy-1-(4-nitrophenyl)-1,4-dihydro-3(2H)-isoquinolinone involves its binding to the AMPA and kainate subtypes of ionotropic glutamate receptors. DNQX acts as a competitive antagonist and blocks the binding of glutamate to these receptors, thereby inhibiting the excitatory synaptic transmission mediated by these receptors.
Biochemical and Physiological Effects:
This compound has various biochemical and physiological effects. It has been shown to inhibit the excitatory synaptic transmission mediated by the AMPA and kainate subtypes of ionotropic glutamate receptors. DNQX has also been shown to block the induction of long-term potentiation (LTP) in the hippocampus, which is a form of synaptic plasticity that is thought to underlie learning and memory.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 6,7-dimethoxy-1-(4-nitrophenyl)-1,4-dihydro-3(2H)-isoquinolinone in lab experiments is its potency and selectivity as an antagonist of the AMPA and kainate subtypes of ionotropic glutamate receptors. This allows researchers to selectively block the activity of these receptors and investigate their role in various physiological and pathological processes. However, one of the limitations of using DNQX is its potential off-target effects, as it has been shown to also block the activity of other ion channels and receptors at high concentrations.
Zukünftige Richtungen
There are several future directions for research involving 6,7-dimethoxy-1-(4-nitrophenyl)-1,4-dihydro-3(2H)-isoquinolinone. One potential direction is the development of more potent and selective antagonists of the AMPA and kainate subtypes of ionotropic glutamate receptors. Another potential direction is the investigation of the role of these receptors in various neurological and psychiatric disorders, such as epilepsy, stroke, and depression. Additionally, the use of DNQX in combination with other pharmacological agents could provide insights into the complex interactions between different neurotransmitter systems and their role in various physiological and pathological processes.
Synthesemethoden
The synthesis of 6,7-dimethoxy-1-(4-nitrophenyl)-1,4-dihydro-3(2H)-isoquinolinone is a complex process that involves several steps. The first step involves the reaction of 4-nitrophenylacetic acid with acetic anhydride to form 4-nitrophenylacetate. The second step involves the reaction of 4-nitrophenylacetate with 3,4-dimethoxybenzaldehyde in the presence of a catalyst to form the intermediate product. The final step involves the reaction of the intermediate product with ammonium acetate to form this compound.
Eigenschaften
IUPAC Name |
6,7-dimethoxy-1-(4-nitrophenyl)-2,4-dihydro-1H-isoquinolin-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O5/c1-23-14-7-11-8-16(20)18-17(13(11)9-15(14)24-2)10-3-5-12(6-4-10)19(21)22/h3-7,9,17H,8H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGIVLKMHBKJUGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(NC(=O)CC2=C1)C3=CC=C(C=C3)[N+](=O)[O-])OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
45.6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47199576 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-{2-[(2-fluorobenzyl)oxy]-5-nitrobenzylidene}-3-(4-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4992502.png)
![N-methyl-1-(4-methyl-1,2,5-oxadiazol-3-yl)-N-({5-methyl-2-[3-(trifluoromethyl)phenyl]-1,3-oxazol-4-yl}methyl)methanamine](/img/structure/B4992507.png)
![ethyl 1-[bis(4-chlorophenyl)phosphoryl]cyclobutanecarboxylate](/img/structure/B4992513.png)
![methyl 4-{3-[(anilinocarbonothioyl)(2-phenylethyl)amino]-2,5-dioxo-1-pyrrolidinyl}benzoate](/img/structure/B4992516.png)
![N'-[2-(4-methylphenoxy)acetyl]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide](/img/structure/B4992520.png)

![1-(2-methylphenyl)-5-{[(4-methylphenyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4992530.png)
![1-(3-chlorophenyl)-4-[1-(3-thienylcarbonyl)-3-piperidinyl]piperazine](/img/structure/B4992536.png)
![4-fluoro-N-{[(2-methoxydibenzo[b,d]furan-3-yl)amino]carbonothioyl}benzamide](/img/structure/B4992555.png)
![3-(2-chlorobenzyl)-1,7-dimethyl-5-(1-piperidinylcarbonyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B4992561.png)

![2-[5-(4-fluorophenyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-(2-naphthyl)-1,3-thiazole hydrobromide](/img/structure/B4992579.png)
![5-acetyl-4-(4-bromophenyl)-6-methyl-2-{[2-(4-methylphenyl)-2-oxoethyl]thio}-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B4992590.png)
![5-benzylidene-2-[methyl(phenyl)amino]-1,3-thiazol-4(5H)-one](/img/structure/B4992593.png)